1-Amino-3-oxocyclobutanecarboxylic acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C5H7NO3 |
|---|---|
Molecular Weight |
129.11 g/mol |
IUPAC Name |
1-amino-3-oxocyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C5H7NO3/c6-5(4(8)9)1-3(7)2-5/h1-2,6H2,(H,8,9) |
InChI Key |
AYWACIBPTGPWIN-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)CC1(C(=O)O)N |
Origin of Product |
United States |
Chemical Reactivity and Transformation Mechanisms of the 1 Amino 3 Oxocyclobutane Moiety
Reactions at the Carboxylic Acid Functionality
The carboxylic acid group is a key site for molecular modification, allowing for the formation of esters and amides, or its complete removal through decarboxylation.
The carboxylic acid moiety of 1-amino-3-oxocyclobutanecarboxylic acid can readily undergo esterification and amidation, which are fundamental condensation reactions in organic synthesis. libretexts.orglibretexts.org These transformations are crucial for creating derivatives with altered solubility, reactivity, and for peptide synthesis. ck12.orgunizin.org
Esterification: The conversion of the carboxylic acid to an ester is typically achieved through Fischer esterification, which involves reacting the amino acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. masterorganicchemistry.compearson.com The reaction is reversible, and to drive the equilibrium towards the ester product, the alcohol is often used in excess, or water is removed as it forms. youtube.com Given the presence of the acid-sensitive amino group, which will be protonated under these conditions, this method can proceed effectively. google.com For instance, the ethyl ester can be prepared using ethanol (B145695) (EtOH) and a catalyst like hydrogen chloride (HCl). stackexchange.com
Amidation: The formation of an amide bond is biologically significant, as it is the basis of protein structure. unizin.org Direct reaction of a carboxylic acid with an amine to form an amide is possible but often slow. libretexts.org Therefore, the carboxylic acid is typically "activated" first. Reagents like thionyl chloride (SOCl₂) can be used to convert the carboxylic acid into a more reactive acyl chloride, which then readily reacts with an amine to form the amide. rsc.org Alternatively, coupling agents such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) or dicyclohexylcarbodiimide (B1669883) (DCC) are widely used, often in conjunction with additives like 1-Hydroxybenzotriazole (HOBt), to facilitate amide bond formation under milder conditions. nih.govyoutube.com These methods are standard for forming peptide bonds where one amino acid's carboxyl group links to another's amino group. britannica.com For successful amidation, the amino group of the this compound itself must first be protected to prevent unwanted self-polymerization. nih.gov
Table 1: Representative Esterification and Amidation Reactions
| Transformation | Reagents & Conditions | Product Type | Reference |
|---|---|---|---|
| Esterification | Alcohol (e.g., EtOH), Acid Catalyst (e.g., H₂SO₄ or HCl), Heat | Ester | stackexchange.com, masterorganicchemistry.com |
| Amidation | 1. SOCl₂ 2. Amine (R-NH₂) | Amide | rsc.org | | Amidation | Amine (R-NH₂), Coupling Agent (e.g., EDC, DCC), ± Additive (e.g., HOBt) | Amide | nih.gov |
Decarboxylation is the removal of the carboxyl group, typically with the release of carbon dioxide (CO₂). libretexts.org While simple heating can cause decarboxylation in some acids, the reaction is most efficient for β-keto acids, where the keto group is at the carbon beta to the carboxyl group. masterorganicchemistry.comyoutube.com In this compound, the keto group is in the gamma position, so simple thermal decarboxylation is less facile.
However, various methods for the decarboxylation of amino acids have been developed. princeton.edu Photoredox catalysis has emerged as a powerful technique for the decarboxylative functionalization of α-amino acids, allowing the formation of alkyl radicals that can participate in further bond-forming reactions. princeton.edunih.gov For example, photoredox-catalyzed decarboxylative arylation enables the direct conversion of α-amino acids into valuable benzylic amine structures. princeton.edu Another approach involves the reaction of α-amino acids with aldehydes, which can lead to decarboxylation to yield an imine that can be subsequently hydrolyzed. libretexts.org Specific amino acids like proline are known to undergo decarboxylative condensation with aldehydes to form azomethine ylides, which are reactive intermediates for annulation reactions. acs.org These advanced synthetic methods could potentially be applied to this compound to achieve novel decarboxylative transformations.
Reactivity of the Keto Group
The ketone functionality within the cyclobutane (B1203170) ring is a versatile handle for chemical modification, primarily through reduction or condensation reactions.
The ketone can be selectively reduced to a secondary alcohol, yielding 1-amino-3-hydroxycyclobutanecarboxylic acid. This transformation is synthetically valuable; for example, a protected version of this hydroxy derivative serves as a key intermediate in the synthesis of the PET imaging agent [¹⁸F]FACBC (1-amino-3-fluorocyclobutanecarboxylic acid). epo.org
Common reducing agents for ketones include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). britannica.com However, LiAlH₄ would also reduce the carboxylic acid to a primary alcohol. britannica.comlibretexts.org Therefore, milder or more selective reagents are preferred. Sodium borohydride is a suitable choice as it typically does not reduce carboxylic acids or esters. libretexts.org Biocatalytic reductions offer a green and highly enantioselective alternative. For instance, cyclic amino-ketones have been successfully reduced to the corresponding amino-alcohols using enzymes present in carrots (Daucus carota), achieving high yields and enantiomeric excesses. organic-chemistry.org
Table 2: Keto Group Reduction Methods
| Reagent/Method | Product | Key Features | Reference |
|---|---|---|---|
| Sodium Borohydride (NaBH₄) | 1-Amino-3-hydroxycyclobutanecarboxylic acid | Chemoselective for the ketone over the carboxylic acid. | libretexts.org |
| Biocatalysis (Daucus carota) | Chiral 1-Amino-3-hydroxycyclobutanecarboxylic acid | Eco-friendly, high enantioselectivity. | organic-chemistry.org |
| Lithium Aluminum Hydride (LiAlH₄) | 1-(Aminomethyl)cyclobutane-1,3-diol | Non-selective; reduces both ketone and carboxylic acid. | libretexts.org, britannica.com |
The carbonyl carbon of the keto group is electrophilic and can react with various nucleophiles. Condensation reactions, where two molecules combine with the loss of a small molecule like water, are common for ketones. libretexts.org For example, ketones can react with primary amines or their derivatives (like hydroxylamine (B1172632) or hydrazine) to form imines, oximes, or hydrazones, respectively. These reactions are often catalyzed by acid.
Derivatization of keto groups is also a common strategy in organic synthesis. For instance, keto fatty esters have been reacted with β-mercaptopropionic acid to synthesize thiazanone derivatives, demonstrating a pathway for transforming a keto group into a heterocyclic system. nih.gov Such strategies could be applied to this compound to create novel, complex scaffolds, assuming appropriate protection of the existing amino and carboxylic acid functionalities.
Transformations Involving the Amino Group
The primary amino group in this compound behaves as a typical nucleophile and a base. google.com Its reactivity is central to peptide bond formation but also allows for a wide range of other transformations. britannica.com
A fundamental reaction of the amino group is acylation, where it reacts with acylating agents like acid chlorides or anhydrides to form amides. libretexts.org This is commonly used as a protection strategy in peptide synthesis, with groups like tert-butyloxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) being introduced via their respective anhydrides or chlorides. nih.gov These protecting groups can be selectively removed under specific conditions (acid for Boc, base for Fmoc) to allow for further reactions. nih.govacs.org
The amino group also reacts with acids to form ammonium (B1175870) salts. google.com Furthermore, it can react with nitrous acid, which typically converts primary amines on α-amino acids into a diazonium ion intermediate that can subsequently lose nitrogen gas. libretexts.org Another important reaction is reductive amination, where an amine is formed by treating a ketone or aldehyde with ammonia (B1221849) or an amine in the presence of a reducing agent. libretexts.org While the molecule already contains an amino group, this type of reaction highlights the general reactivity patterns of amines and carbonyls.
Cyclobutane Ring Reactivity
The reactivity of the cyclobutane ring in the 1-amino-3-oxocyclobutane moiety is dominated by transformations that relieve its inherent strain energy, which is approximately 26.4 kcal/mol. reddit.com This stored energy can be harnessed to drive ring expansion, contraction, and various ring-opening reactions, providing pathways to larger or acyclic structures.
Ring expansion and contraction are powerful strategies for skeletal diversification. For cyclobutane derivatives, these rearrangements are often mediated by the formation of a carbocation adjacent to the ring, which triggers a 1,2-alkyl shift to yield a less strained system.
Ring Expansion: A classic and highly relevant method for the one-carbon ring expansion of aminocyclobutanes is the Demjanov rearrangement and its variant, the Tiffeneau-Demjanov rearrangement . wikipedia.orgwikipedia.org The process is initiated by the treatment of a primary amine with nitrous acid (HNO₂) to form a diazonium salt. This salt is unstable and readily loses nitrogen gas (N₂) to generate a primary carbocation. wikipedia.org
In the context of a derivative of this compound, a conceptual two-step sequence involving reduction of the ketone followed by a Tiffeneau-Demjanov rearrangement can be envisioned. The reaction on a 1-(aminomethyl)cyclobutanol (B574032) intermediate proceeds via diazotization. The resulting primary carbocation triggers the migration of an adjacent endocyclic C-C bond, expanding the four-membered ring to a five-membered one. wikipedia.orglibretexts.org This rearrangement is driven by both the relief of ring strain and the formation of a more stable secondary or tertiary carbocation within the newly formed cyclopentane (B165970) ring. reddit.comstackexchange.com The resulting carbocation is then captured by water to form a cyclopentanol, or in the case of the Tiffeneau-Demjanov variant, an oxonium ion is formed which leads to a cyclopentanone. wikipedia.orglibretexts.org
| Reaction | Substrate Type | Reagents | Key Intermediate | Product Type |
| Demjanov Rearrangement | (Aminomethyl)cyclobutane | HNO₂ | Cyclobutylcarbinyl cation | Cyclopentanol |
| Tiffeneau-Demjanov | 1-(Aminomethyl)cyclobutanol | HNO₂ | Cyclobutylcarbinyl cation | Cyclopentanone |
Ring Contraction: While ring expansion is more common due to the significant strain relief, ring contraction pathways also exist. The Demjanov rearrangement of cyclobutylamine (B51885) itself can lead to a mixture of products, including those derived from ring contraction. youtube.com Upon formation of the cyclobutyl cation, migration of a C-C bond can lead to the formation of a cyclopropylcarbinyl cation. stackexchange.comyoutube.com This cation is unusually stable due to sigma resonance and can be captured by a nucleophile to yield cyclopropyl-substituted products. This pathway represents a formal ring contraction of the original cyclobutane skeleton.
The high ring strain of the cyclobutane core makes it susceptible to reactions that involve the cleavage of one or more ring bonds. This strain release is a potent thermodynamic driving force. nih.gov
Photochemical Ring Opening: The 3-oxo group in the moiety is a chromophore that can be targeted in photochemical reactions. Upon UV irradiation, cyclobutanone (B123998) and its derivatives can undergo α-cleavage (Norrish Type I reaction), where a C-C bond adjacent to the carbonyl group breaks to form a diradical intermediate. aip.orgaip.org This transient species can then undergo several transformations, including fragmentation into an alkene and a ketene (B1206846), or decarbonylation followed by the formation of cyclopropane (B1198618). aip.org The specific pathway is dependent on the substitution pattern and reaction conditions. This photochemical reactivity provides a method for cleaving the cyclobutane ring and generating linear or alternative cyclic structures.
[2+2] Cycloadditions: While typically a method for forming cyclobutanes, the principles of strain are also central to their reactivity in cycloaddition reactions. For instance, visible-light-mediated photocatalytic [2+2] cycloadditions have been developed to synthesize cyclobutane α-amino acids from dehydroamino acids and olefins. nih.govresearchgate.net These reactions often proceed via an energy transfer mechanism, where a photosensitizer excites the olefin to a triplet state, which then engages in a stepwise cycloaddition. The reversibility and stereochemical outcome of such reactions are governed by the stability of the intermediates and the strain of the resulting cyclobutane ring.
Radical Reactions and Bond Activation Studies
Modern synthetic methods have enabled the functionalization of typically inert C-H bonds through radical-mediated processes and transition metal catalysis. The cyclobutane ring of the title compound possesses multiple C(sp³)-H bonds that can be targeted for such transformations.
C-H Bond Activation/Functionalization: Palladium-catalyzed C-H functionalization has emerged as a powerful tool for modifying complex molecules. The carboxylic acid group in this compound can act as a directing group, enabling the selective activation of a specific C-H bond. Research has demonstrated the successful transannular γ-C–H arylation of cyclobutane carboxylic acids using a palladium catalyst in conjunction with specialized ligands. nih.gov This reaction allows for the direct formation of a C-C bond at the position opposite the carboxylic acid, providing a route to 1,3-disubstituted cyclobutane derivatives. This strategy avoids the need for pre-functionalization of the ring. nih.govacs.org
| Catalyst System | Coupling Partner | Directing Group | Product | Reference |
| Pd(OAc)₂ / Ligand | Aryl Iodide / Arene | Carboxylic Acid | γ-Arylated Cyclobutane Carboxylic Acid | nih.gov |
| Rh₂(OAc)₄ | - (Intramolecular) | Sulfamate Ester | Cyclic Amine (6-membered ring) | baranlab.org |
Radical-Mediated Ring Opening: The strain energy of the cyclobutane ring can also facilitate ring-opening reactions initiated by radical species. Photoredox catalysis can be used to generate a cyclobutylcarbinyl radical from a corresponding alcohol derivative. This radical can undergo rapid β-scission, breaking a C-C bond of the cyclobutane ring to relieve strain and form a stabilized radical, leading to a linear, unsaturated product. rsc.org This approach represents an alternative to transition-metal-catalyzed methods for cleaving the cyclobutane skeleton. rsc.org
Structural Elucidation and Conformational Analysis of 1 Amino 3 Oxocyclobutanecarboxylic Acid and Its Derivatives
Advanced Spectroscopic Characterization Techniques
The structural elucidation of 1-amino-3-oxocyclobutanecarboxylic acid and its derivatives relies on a combination of advanced spectroscopic techniques. These methods provide detailed insights into the molecular connectivity, functional groups, and conformational preferences of these constrained amino acids.
Nuclear Magnetic Resonance (NMR) Spectroscopy in Conformational Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the solution-state conformation of this compound and its analogs. Both ¹H and ¹³C NMR provide critical information about the chemical environment of each atom, and through-bond and through-space correlations can be used to piece together the three-dimensional structure.
In the ¹H NMR spectrum of carboxylic acids, the acidic proton of the carboxyl group (–CO₂H) typically appears as a broad singlet at a downfield chemical shift, often in the range of 10–12 ppm. libretexts.org This distinctive signal is sensitive to concentration and solvent due to hydrogen bonding. libretexts.org Protons on carbons adjacent to the carboxylic acid are generally found in the 2-3 ppm region. libretexts.org For cyclobutane (B1203170) rings, the proton signals and their coupling constants are indicative of the ring's puckering and the relative orientation of the substituents. In conformational studies of cyclic amino acid analogs, such as those with a cyclopentane (B165970) ring, ¹H and ¹³C NMR spectroscopy, in conjunction with molecular dynamics, has been used to determine the preferred conformations in aqueous solutions. rsc.org For instance, in some cyclic amino acid analogs, the amino group is found to be in an axial position to minimize steric energy. rsc.org Two-dimensional (2D) NMR techniques, like Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY), can provide through-space distance constraints between protons, which are crucial for determining the preferred three-dimensional structure in solution. nih.gov
The ¹³C NMR spectrum of carboxylic acids shows the carboxyl carbon in the range of 165 to 185 δ. openstax.org Saturated aliphatic acids, like this compound, would be expected to appear toward the downfield end of this range (around 185 δ). openstax.org The chemical shifts of the cyclobutane ring carbons provide further information about the ring's conformation.
Table 1: Typical NMR Chemical Shift Ranges for Functional Groups in Carboxylic Acids
| Functional Group | Nucleus | Chemical Shift (ppm) | Notes |
| Carboxyl Proton | ¹H | 10 - 12 | Broad singlet, concentration and solvent dependent libretexts.org |
| α-Protons | ¹H | 2 - 3 | Protons on the carbon adjacent to the carboxyl group libretexts.org |
| Carboxyl Carbon | ¹³C | 165 - 185 | Saturated aliphatic acids are at the downfield end of the range openstax.org |
Mass Spectrometry for Structural Confirmation
Mass spectrometry (MS) is an essential technique for confirming the molecular weight and elemental composition of this compound. High-resolution mass spectrometry can provide a highly accurate mass measurement, which helps to confirm the molecular formula. Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments can offer valuable structural information. For instance, in the analysis of 1-aminocyclopropane-1-carboxylic acid, a structural analog, liquid chromatography coupled to ion spray tandem mass spectrometry was used for its determination. nih.gov In positive ion mode, the protonated molecule [M+H]⁺ is selected as the parent ion, and its fragmentation can lead to characteristic product ions, such as an immonium ion resulting from the loss of the carboxyl group. nih.gov
Vibrational Spectroscopy (e.g., Infrared)
Vibrational spectroscopy, particularly infrared (IR) spectroscopy, is highly effective for identifying the key functional groups present in this compound. Carboxylic acids have very distinct IR absorption bands. openstax.orgspectroscopyonline.com
The O–H stretch of the carboxyl group gives rise to a very broad and strong absorption in the region of 2500 to 3300 cm⁻¹. libretexts.orgopenstax.org This broadness is a result of strong hydrogen bonding, typically forming a dimeric structure in the condensed phase. openstax.orgspectroscopyonline.comminsky.ai The C=O stretching vibration of the carbonyl group in a carboxylic acid appears as a strong, sharp band. openstax.org For saturated aliphatic carboxylic acids, this band is typically found between 1710 and 1760 cm⁻¹. openstax.org The presence of a ketone group, as in this compound, would also show a characteristic C=O stretch. The C–O stretching vibration of the carboxylic acid is also observable, generally in the 1210-1320 cm⁻¹ region. spectroscopyonline.com The presence of the cyclobutane ring can be confirmed by looking for characteristic absorption bands, although these can be variable in intensity. dtic.mil Studies on substituted cyclobutanes have identified several narrow regions of absorption that can indicate the presence of the cyclobutane ring system. dtic.mil
Table 2: Characteristic Infrared Absorption Frequencies for Carboxylic Acids
| Functional Group | Vibration Type | Frequency Range (cm⁻¹) | Intensity |
| O-H (Carboxyl) | Stretching | 2500 - 3300 | Strong, very broad libretexts.orgopenstax.org |
| C=O (Carboxyl) | Stretching | 1710 - 1760 | Strong openstax.org |
| C-O (Carboxyl) | Stretching | 1210 - 1320 | Strong spectroscopyonline.com |
| C-H | Stretching | 2850 - 3000 | Medium, sharp |
| N-H (Amine) | Stretching | 3300 - 3500 | Medium |
| N-H (Amine) | Bending | 1550 - 1650 | Medium |
X-ray Crystallography for Solid-State Structure Determination
While a specific crystal structure for this compound was not found in the search results, the crystal structure of a closely related compound, 3-oxocyclobutane-1-carboxylic acid, has been determined. nih.gov The study of amino acid crystals by X-ray diffraction reveals how these molecules pack in the solid state, which is often dictated by hydrogen bonding interactions involving the amino and carboxylic acid groups. nih.govuts.edu.au In the solid state, amino acids typically exist as zwitterions, with a protonated amino group (–NH₃⁺) and a deprotonated carboxyl group (–CO₂⁻). nih.gov X-ray crystallography can also provide detailed information about intermolecular forces, such as hydrogen bonds, which are crucial for the stability of the crystal lattice. nih.gov The determination of the crystal structure of derivatives, such as those resulting from [2+2] cycloaddition reactions to form cyclobutane α-amino acids, has been accomplished using X-ray analysis, confirming the stereochemistry of the products. acs.org
Computational Chemistry and Molecular Modeling
Computational chemistry and molecular modeling are powerful tools for complementing experimental data and providing deeper insights into the structural and electronic properties of this compound.
Density Functional Theory (DFT) Calculations for Electronic Structure and Conformation
Density Functional Theory (DFT) is a widely used computational method to predict the electronic structure, geometry, and vibrational frequencies of molecules. mdpi.comsciforum.net DFT calculations can be employed to determine the most stable conformation of this compound by optimizing the geometry of various possible conformers and comparing their relative energies. nih.gov These calculations can also predict NMR chemical shifts and IR vibrational frequencies, which can then be compared with experimental data to validate the computed structure. nih.govlookchem.com
For amino acids, DFT studies can provide information on properties such as the distribution of electron charge, polar surface area, and dipole moment. mdpi.comsciforum.net These calculations can also be used to understand intermolecular interactions, such as hydrogen bonding. sciforum.netnih.gov In the context of cyclobutane derivatives, DFT can be used to model the puckered conformation of the ring and the energy barrier for ring inversion. nih.gov Conformational analysis of amino acids using DFT can help in understanding their conformational propensities, which is important for their incorporation into peptides. nih.gov The combination of DFT calculations with experimental techniques like NMR and IR spectroscopy provides a robust approach for the comprehensive structural elucidation of complex molecules like this compound. nih.gov
Table 3: Computationally Derived Properties of Amino Acids using DFT
| Property | Description |
| Optimized Geometry | Provides the most stable three-dimensional arrangement of atoms, including bond lengths and angles. |
| Relative Energies | Allows for the comparison of the stability of different conformers. |
| Vibrational Frequencies | Predicts the positions of absorption bands in the IR spectrum. |
| NMR Chemical Shifts | Predicts the chemical shifts of nuclei in NMR spectra. |
| Electronic Properties | Includes dipole moment, polar surface area, and charge distribution, which are important for understanding intermolecular interactions. mdpi.comsciforum.net |
Molecular Dynamics (MD) Simulations for Dynamic Behavior
Molecular Dynamics (MD) simulations serve as a powerful computational microscope to investigate the time-dependent behavior of molecules, offering insights into their flexibility, conformational transitions, and interactions with the surrounding environment. chemicalbook.com While specific MD simulation studies exclusively focused on this compound are not extensively documented in publicly available literature, the dynamic behavior can be inferred from simulations of analogous cyclic amino acids and general principles of biomolecular simulation. chemistrysteps.com
MD simulations of amino acids typically involve all-atom explicit solvent models. chemistrysteps.com The system is placed in a periodic box filled with water molecules, and the interactions between all atoms are calculated using a force field (e.g., OPLS, AMBER, CHARMM). The simulation proceeds by integrating Newton's equations of motion over short time steps (femtoseconds), tracking the trajectory of each atom over a total simulation time that can range from nanoseconds to microseconds. bldpharm.comnih.gov This process allows for the observation of dynamic events such as rotations around single bonds, ring puckering, and the formation and breaking of hydrogen bonds.
For a molecule like this compound, MD simulations would be crucial for understanding:
Ring Dynamics: The primary motion of the cyclobutane ring is a "puckering" or "flapping" motion, where the ring transitions between different non-planar conformations. MD can map the energy landscape of these transitions, revealing the energy barriers between different puckered states. nih.gov Simulations on other cyclic systems have shown that the energy barriers for ring pucker can be significant, sometimes requiring enhanced sampling techniques to adequately explore the conformational space within accessible simulation times. nih.gov
Solvent Interactions: The simulations would illustrate how water molecules arrange around the polar amino, carboxyl, and keto groups, forming dynamic hydrogen bond networks that influence the molecule's conformational preferences.
The stability of the system during a simulation is often assessed by monitoring parameters like the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF). A stable RMSD for the backbone atoms over time suggests the system has reached equilibrium, while RMSF provides information on the flexibility of specific parts of the molecule. chemicalbook.com
Analysis of Ring Pucker and Conformational Preferences
The conformational properties of this compound are largely dictated by the inherent strain and puckering of the four-membered cyclobutane ring, which is further influenced by its three distinct functional groups.
Ring Pucker
Cyclobutane rings are not planar; they adopt a puckered or folded conformation to alleviate the torsional strain that would arise from eclipsing substituents on adjacent carbons. sigmaaldrich.com In the case of the closely related compound, 3-oxocyclobutanecarboxylic acid, X-ray crystallography has shown that the four-membered ring is non-planar, exhibiting a distinct fold. sigmaaldrich.com This non-planarity can be described by a dihedral angle between the two halves of the ring.
Conformational Preferences
The conformational preferences of cyclic α-amino acids determine how they influence the structure of peptides and proteins. Studies on 1-aminocyclobutane-1-carboxylic acid (Ac4c), a very close structural analogue lacking the 3-oxo group, provide significant insight into the likely preferences of this compound. nih.gov
X-ray diffraction studies on peptides containing the Ac4c residue show that the cyclobutyl ring imposes significant constraints on the peptide backbone. nih.gov A key finding is that the N-Cα-C' bond angle (τ) is considerably widened from the standard tetrahedral angle of ~109.5°. nih.gov This structural feature is common in Cα,α-disubstituted amino acids and is a direct result of steric pressure from the cyclic side chain.
Furthermore, conformational studies indicate that the Ac4c residue is a potent inducer of specific secondary structures, particularly β-turns and helical conformations. nih.gov This suggests that the constrained nature of the cyclobutane ring pre-organizes the peptide backbone into folded structures. It is highly probable that this compound shares this propensity due to the rigid geometry of its ring system. The presence of the polar ketone group at the 3-position could further modulate these preferences through potential intramolecular hydrogen bonding or dipole-dipole interactions.
The table below summarizes key geometric parameters for the cyclobutane ring, derived from the analogous compounds 3-oxocyclobutanecarboxylic acid and 1-aminocyclobutane-1-carboxylic acid (Ac4c).
| Parameter | Value | Source Compound | Significance |
| Ring Puckering Angle | 14.3 (1)° | 3-Oxocyclobutanecarboxylic acid sigmaaldrich.com | Indicates a non-planar, folded ring conformation. |
| N-Cα-C' Bond Angle (τ) | Expanded from tetrahedral value | 1-Aminocyclobutane-1-carboxylic acid nih.gov | Shows steric strain imposed by the ring, influencing peptide backbone geometry. |
| Preferred Conformations | β-turns, Helices | 1-Aminocyclobutane-1-carboxylic acid nih.gov | Suggests a strong tendency to induce ordered secondary structures in peptides. |
Design and Synthesis of Functionalized Derivatives and Analogues of 1 Amino 3 Oxocyclobutanecarboxylic Acid
Fluorinated Cyclobutane (B1203170) Amino Acid Analogues
The introduction of fluorine into amino acid analogues can significantly alter their physicochemical properties, such as acidity and basicity, due to the strong electron-withdrawing nature of fluorine. researchgate.net Synthetic strategies have been developed for cyclobutane amino acids bearing monofluoromethyl (CH₂F), difluoromethyl (CHF₂), and trifluoromethyl (CF₃) groups.
A common approach begins with a suitably functionalized cyclobutane precursor, such as ethyl 1-(hydroxymethyl)cyclobutanecarboxylate. researchgate.net For the synthesis of CH₂F-substituted analogues, the hydroxyl group can be mesylated and subsequently treated with a fluorinating agent like tetramethylammonium (B1211777) fluoride (B91410) (TMAF). researchgate.net For CHF₂- and CF₃-substituted derivatives, more potent fluorinating reagents are employed. For instance, morpholinosulfur trifluoride (Morph-DAST) is used for preparing CHF₂-substituted compounds, while sulfur tetrafluoride (SF₄) is effective for converting carboxylic acids directly into CF₃ groups. mdpi.comnih.govresearchgate.net The latter reaction is robust and can be applied to various cyclobutane carboxylic acids, including those with other functional groups like esters and even unprotected amino groups. mdpi.comresearchgate.net
These syntheses can be performed on a multigram scale, making these fluorinated building blocks accessible for further use in medicinal chemistry. researchgate.netnih.gov The resulting fluorinated amino acids are valuable for creating novel peptidomimetics and other bioactive molecules. nih.gov
Table 1: Synthesis of Selected Fluorinated Cyclobutane Derivatives
| Starting Material | Reagent(s) | Product | Yield | Reference(s) |
|---|---|---|---|---|
| Ethyl 1-(hydroxymethyl)cyclobutanecarboxylate | 1. Mesyl Chloride, Et₃N; 2. TMAF; 3. NaOH | 1-(Fluoromethyl)cyclobutanecarboxylic acid | 38% (over 3 steps) | researchgate.net |
| Cyclobutane carboxylic acids | SF₄, HF | Trifluoromethyl cyclobutanes | Good | mdpi.comresearchgate.net |
Methyl-Substituted Analogues
The synthesis of methyl-substituted cyclobutane amino acids often involves cycloaddition reactions to construct the core ring system with the desired substitution pattern. A formal [2+2] cycloaddition, such as a Michael-Dieckmann-type reaction between methyl 2-acetamidoacrylate and a ketene (B1206846) diethyl acetal, can efficiently produce the cyclobutane scaffold. researchgate.net From this core, stereocontrolled interconversions of functional groups can yield various isomers of 1-amino-2-methylcyclobutane-1-carboxylic acid, also known as 2,4-methanovalines. researchgate.net
Another powerful strategy for creating polysubstituted cyclobutanes, including those with methyl groups, is the photoredox-catalyzed radical strain-release/ nih.govnih.gov-rearrangement cascade. nih.gov This method uses readily available α-silylamines as radical precursors and strained bicyclo[1.1.0]butanes or cyclobutenes as radical acceptors to generate a variety of 1,1,3- and 1,1,2-trisubstituted cyclobutanes. nih.gov This approach is notable for its mild reaction conditions and tolerance of a wide range of functional groups. nih.gov
Additionally, existing cyclobutanone (B123998) frameworks can be functionalized. For example, enantioselective α-alkylation of a cyclobutanone can be achieved using SOMO (Singly Occupied Molecular Orbital) catalysis to introduce an alkyl group, such as a methyl group, at the α-position. mdpi.com
Spirocyclic and Bicyclic Cyclobutane Amino Acid Derivatives
To further constrain the conformation of cyclobutane amino acids, spirocyclic and bicyclic derivatives have been designed and synthesized. These rigid structures are of great interest in drug discovery as they can precisely orient pharmacophoric groups. google.com
Spirocyclic cyclobutanes can be prepared through several methods, including intramolecular S_N2 reactions or the ring expansion of cyclobutanols. mdpi.comresearchgate.net A modern approach involves the regioselective monoborylation of spirocyclobutenes using a copper catalyst, which installs a boryl group that serves as a handle for further functionalization. researchgate.net Spirocyclobutanes containing nitrogen, such as azaspirocycles, are particularly relevant as they can be incorporated into peptidomimetic structures. organic-chemistry.org
Bicyclic systems are often synthesized via intramolecular cycloadditions. For example, a visible light-mediated [2+2] photocycloaddition of an amide-linked diene can generate a 3-azabicyclo[3.2.0]heptan-2-one core, which is a precursor to a bicyclic γ-amino acid. acs.org Another strategy involves a formal [2+2] cycloaddition between a 2-(acylamino)acrylate and a cyclic alkene like 2,3-dihydrofuran, promoted by a Lewis acid such as methylaluminoxane (B55162) (MAO), to create oxabicyclo[3.2.0]heptane systems. acs.orgacs.org These methods provide access to conformationally restricted analogues of natural amino acids. acs.orgacs.org More complex bicyclic peptides can be formed using click chemistry, where noncanonical amino acids are synthesized directly on a solid support and then cyclized in aqueous buffer. nih.gov
Table 2: Synthetic Approaches to Spirocyclic and Bicyclic Cyclobutane Derivatives
| Strategy | Key Reaction | Resulting Scaffold | Reference(s) |
|---|---|---|---|
| Lewis Acid Promoted Cycloaddition | Formal [2+2] cycloaddition | 2-Oxabicyclo[3.2.0]heptane | acs.orgacs.org |
| Photocatalysis | Intramolecular [2+2] photocycloaddition | 3-Azabicyclo[3.2.0]heptan-2-one | acs.org |
| Copper Catalysis | Regioselective monoborylation | Borylated spirocycles | researchgate.net |
Alpha,Alpha-Disubstituted Cyclobutane Amino Acids
The synthesis of α,α-disubstituted amino acids, where two side chains are attached to the α-carbon, is a key strategy for creating highly constrained peptide building blocks. acs.org When applied to the cyclobutane series, this creates a quaternary stereocenter on the ring.
A prominent method for accessing α,α-disubstituted cyclobutane amino acids is the photocatalyzed [2+2] cycloaddition of dehydroamino acids with olefins. luc.edunih.gov Using a visible-light photocatalyst, such as an iridium complex, this approach allows for the efficient and selective synthesis of a variety of substituted cyclobutane α-amino acid derivatives under mild conditions. luc.edunih.gov The reaction is scalable and tolerates various functional groups, making it a versatile tool for generating libraries of novel amino acids. luc.edu
Another established route is the Bucherer-Bergs reaction. acs.org This multicomponent reaction can be used to synthesize hydantoins from ketones, which can then be hydrolyzed to yield the desired α,α-disubstituted amino acid. For example, starting from a substituted cyclobutanone, this method can provide access to α,α-disubstituted cyclobutane amino acids. acs.org These highly constrained amino acids are valuable for studying peptide conformation and for developing protease-resistant therapeutic peptides.
Introduction of Pharmacophoric Groups
The cyclobutane ring serves as a rigid scaffold to which various pharmacophoric groups—features responsible for a molecule's biological activity—can be attached with well-defined spatial orientation. acs.orggoogle.com The synthesis of functionalized derivatives often involves the transformation of key intermediates.
For instance, cyclobutane carboxylic acids can be converted into a range of other functional groups. researchgate.net A Curtius reaction can transform a carboxylic acid into an amine via an isocyanate intermediate, providing access to amino-substituted cyclobutanes. researchgate.net Palladium-catalyzed carbonylation can introduce a carboxylic acid or ester group onto an aromatic ring attached to the cyclobutane scaffold. researchgate.net
The synthesis of substituted 2-aminocyclobutanone derivatives can be achieved by reacting 1,2-bis(trimethylsilyloxy)cyclobutene (B91658) with various nitrogen nucleophiles like carbamates, amides, and sulfonamides under acidic conditions. Furthermore, a novel boronated aminocyclobutanecarboxylic acid was synthesized for potential use in boron neutron capture therapy, demonstrating the introduction of highly specialized chemical groups. These synthetic transformations allow for the systematic exploration of structure-activity relationships by modifying the pharmacophoric groups presented on the rigid cyclobutane core. acs.org
Strategies for Modulating Molecular Rigidity and Conformation
Controlling the rigidity and conformation of a molecule is a central goal in medicinal chemistry to enhance binding affinity and improve metabolic stability. acs.orggoogle.com The inherent puckered structure of the cyclobutane ring provides a foundational level of conformational restriction compared to more flexible acyclic systems. google.com
Several strategies are employed to further modulate the rigidity of cyclobutane amino acid derivatives:
Substitution: Introducing substituents onto the cyclobutane ring can influence its preferred conformation. For example, fluorination not only alters electronic properties but can also impact the ring's puckering due to steric and electronic effects. researchgate.net
Spirocyclization and Bicyclization: The fusion of the cyclobutane ring into a spirocyclic or bicyclic system dramatically increases its rigidity. researchgate.netacs.org These systems lock the molecule into a more defined three-dimensional shape, which can be advantageous for fitting into a specific protein binding pocket. acs.org Bicyclic peptides, for instance, are an emerging class of constrained therapeutics. nih.gov
α,α-Disubstitution: Creating a quaternary α-carbon by introducing two substituents severely restricts the rotational freedom around the Cα-N and Cα-C bonds, leading to highly constrained peptide conformations. luc.edu
These strategies allow chemists to fine-tune the conformational properties of cyclobutane amino acids, transforming them into powerful tools for designing peptidomimetics and other structurally defined bioactive compounds. researchgate.netluc.edu
Biochemical and Biological Research Applications of 1 Amino 3 Oxocyclobutanecarboxylic Acid Analogues
Design and Application in Enzyme Inhibition Studies
The cyclobutane (B1203170) scaffold serves as a key structural motif in the development of various potent and selective enzyme inhibitors. The parent compound, 3-Oxocyclobutanecarboxylic acid, is a crucial intermediate in the synthesis of a wide array of bulk drugs, including various inhibitors targeting enzymes involved in cancer and inflammatory diseases. unifiedpatents.com
Kinase Inhibitors (e.g., JAK, ACK1, PDE10)
The Janus kinase (JAK) family—comprising JAK1, JAK2, JAK3, and TYK2—are cytoplasmic tyrosine kinases that are essential for signaling pathways initiated by numerous cytokines and growth factors. google.comgoogleapis.com Dysregulation of the JAK-STAT pathway is implicated in various inflammatory diseases and cancers, making JAKs significant therapeutic targets. google.com Similarly, Activated Cdc42-associated kinase 1 (ACK1), a non-receptor tyrosine kinase, is considered a carcinogenic factor, and its inhibition can suppress cancer cell survival and proliferation. googleapis.com
Analogues of 1-amino-3-oxocyclobutanecarboxylic acid have been pivotal in developing inhibitors for these kinases. Specifically, 3-oxocyclobutanecarboxylic acid is a widely applied intermediate in the synthesis of JAK inhibitors, ACK1 antibodies, and PDE10 inhibitors. unifiedpatents.com Patents for JAK inhibitors explicitly describe the use of azetidine (B1206935) and cyclobutane derivatives as core structures. nih.govgoogle.com These compounds are designed to interfere with the JAK-STAT signaling pathway, which is crucial for the maturation and regulation of T cells and natural killer cells.
Table 1: Research on Kinase Inhibitors Featuring Cyclobutane Moieties
| Target Kinase | Role of Cyclobutane Moiety | Therapeutic Area |
|---|---|---|
| JAK | Core scaffold for inhibitor design. nih.govgoogle.com | Inflammatory diseases, autoimmune disorders, cancer. google.com |
| ACK1 | Intermediate for antibody synthesis. unifiedpatents.com | Cancer. googleapis.com |
| PDE10 | Intermediate for inhibitor synthesis. unifiedpatents.com | Neurological and psychiatric disorders. |
Protease Inhibitors (e.g., Thrombin Inhibitors, CETP inhibitors)
Protease inhibitors are a class of drugs that block the activity of proteases, enzymes that cleave proteins. Thrombin is a key serine protease in the coagulation cascade, and its inhibition is a major strategy for antithrombotic therapy. mdpi.com Cholesteryl ester transfer protein (CETP) facilitates the transfer of cholesteryl esters from HDL to other lipoproteins; inhibiting CETP is a strategy to raise HDL cholesterol levels and potentially reduce atherosclerotic risk.
The rigid cyclobutane structure has been incorporated into the design of these inhibitors. 3-Oxocyclobutanecarboxylic acid is a key intermediate used in the synthesis of both thrombin inhibitors and CETP inhibitors. unifiedpatents.com While many CETP inhibitors have failed in clinical trials due to lack of efficacy or adverse effects, research into new chemical scaffolds continues, with some newer agents like obicetrapib (B1677080) showing promise in modifying atherogenic lipoprotein levels. The design of thrombin inhibitors often involves creating peptidomimetic structures that can fit into the active site of the enzyme, a role for which constrained scaffolds like cyclobutane are well-suited. nih.gov
Table 2: Application of Cyclobutane Intermediates in Protease Inhibitor Synthesis
| Target Protease | Application of Intermediate | Therapeutic Goal |
|---|---|---|
| Thrombin | Synthesis of inhibitors. unifiedpatents.com | Prevention of thrombosis. mdpi.com |
| CETP | Synthesis of inhibitors. unifiedpatents.com | Management of dyslipidemia. |
Arginase Inhibitors
Arginase is a binuclear manganese metalloenzyme that catalyzes the hydrolysis of L-arginine to L-ornithine and urea. There are two isoforms in mammals, ARG-1 (cytoplasmic) and ARG-2 (mitochondrial). By depleting L-arginine, arginase can suppress T-cell activation and proliferation, making its inhibition a promising strategy in cancer immunotherapy to enhance anti-tumor responses.
Cyclobutane-based amino acids have been successfully developed as arginase inhibitors. A patented synthesis method for a series of potent arginase inhibitors starts from (1S,3S)-3-(tert-butoxycarbonylamino)cyclobutanecarboxylic acid. This starting material is converted into a key intermediate, tert-butyl(1S,3S)-3-(methoxy(methyl)carbamoyl)cyclobutylcarbamate, which then undergoes several steps to yield the final inhibitor compounds. These ring-constrained analogues represent a significant class of arginase inhibitors.
One notable second-generation arginase inhibitor, known as Arginase inhibitor 1, demonstrates potent inhibition of human arginases I and II with IC50 values of 223 nM and 509 nM, respectively.
Table 3: Research Findings on Cyclobutane-Based Arginase Inhibitors
| Starting Material | Target Enzyme | Significance |
|---|
MDM2 Antagonists
Murine double minute 2 (MDM2) is a key negative regulator of the p53 tumor suppressor protein. In many cancers with wild-type p53, MDM2 is overexpressed, leading to the inactivation of p53. Inhibiting the MDM2-p53 interaction can reactivate p53's tumor-suppressing functions, making MDM2 antagonists a compelling target for cancer therapy.
The development of small-molecule inhibitors that disrupt this protein-protein interaction is a major focus of cancer research. These inhibitors are often designed to fit into the p53-binding pocket on MDM2, mimicking the key interactions of p53's alpha-helical domain. 3-Oxocyclobutanecarboxylic acid has been identified as a valuable intermediate in the synthesis of MDM2 antagonists, highlighting the utility of the cyclobutane scaffold in creating potent drugs for cancer treatment. unifiedpatents.com
Role in Unnatural Amino Acid Synthesis for Peptide and Protein Research
Unnatural amino acids (UAAs) are amino acids not found among the 20 proteinogenic amino acids. Their incorporation into peptides and proteins is a powerful strategy in drug discovery and protein engineering, as they can confer unique properties such as enhanced stability, constrained conformations, and novel functionalities. Cyclic amino acids are particularly useful as they introduce conformational rigidity into peptide backbones.
The this compound framework is a valuable platform for generating novel UAAs. The oxo group provides a handle for further chemical modification, while the cyclobutane ring imparts conformational constraint. A protected version, Fmoc-1-amino-1-cyclobutane carboxylic acid, is commercially available, facilitating its use in standard solid-phase peptide synthesis.
A significant application of these UAAs is in the field of medical imaging. For instance, fluorinated analogues such as anti-1-amino-3-[18F]fluorocyclobutane-1-carboxylic acid (anti-[18F]FACBC) have been developed as synthetic amino acid PET radiotracers for cancer imaging. These non-natural amino acids are taken up by tumor cells through amino acid transporters but are not metabolized, allowing for their accumulation and detection by PET scans. Studies have shown that both syn and anti isomers of [18F]FACBC are selective substrates for the L-type amino acid transporter.
Table 4: Examples of 1-Aminocyclobutanecarboxylic Acid Analogues in Research
| Compound | Application | Research Area |
|---|---|---|
| anti-1-Amino-3-[18F]fluorocyclobutane-1-carboxylic acid | Synthetic amino acid analogue for PET imaging. | Oncology, Medical Imaging. |
| syn-1-Amino-3-[18F]fluorocyclobutane-1-carboxylic acid | Synthetic amino acid analogue for PET imaging. | Oncology, Medical Imaging. |
| Fmoc-1-amino-1-cyclobutane carboxylic acid | Building block for peptide synthesis. | Proteomics, Peptide Chemistry. |
Investigational Probes for Biological Pathways
Analogues of this compound serve as valuable tools in biochemical and biological research. Their rigid, three-dimensional structure allows for their use as investigational probes to explore complex biological pathways. By incorporating this unique scaffold into larger molecules, researchers can systematically study molecular interactions and dynamics.
Conformational Restriction in Bioactive Molecules
The incorporation of a cyclobutane ring into peptides and other bioactive molecules is a key strategy for inducing conformational restriction. nih.govnih.govnih.gov Unlike flexible, open-chain structures, the puckered cyclobutane skeleton limits the number of accessible conformations a molecule can adopt. nih.gov This pre-organization of the molecular structure can lead to enhanced biological activity by locking the molecule into a bioactive conformation, which is the specific three-dimensional shape required for binding to a biological target like a receptor or enzyme. lifechemicals.commagtech.com.cn
Conformationally restricted amino acids, including cyclobutane derivatives, are critical components in the design of peptidomimetics—compounds that mimic the structure and function of natural peptides. nih.govlifechemicals.comresearchgate.netresearchgate.net By replacing natural amino acids with these constrained analogues, researchers can create peptides with more stable secondary structures, such as helices, which are often crucial for their biological function. nih.gov This structural stability also confers resistance to degradation by peptidases, improving the molecule's in vivo lifespan. lifechemicals.com The defined geometry of cyclobutane-based amino acids ensures that appended functional groups or reporter tags are held in well-defined positions relative to the peptide backbone, which is invaluable for structure-activity relationship (SAR) studies. nih.gov
| Benefit of Conformational Restriction | Rationale |
| Enhanced Potency | Locks the molecule into its biologically active conformation, increasing binding affinity for its target. |
| Increased Selectivity | A rigid structure can improve selectivity for a specific receptor subtype by disfavoring binding to other targets. |
| Improved Metabolic Stability | The constrained structure can make the molecule less susceptible to enzymatic degradation. lifechemicals.com |
| Scaffolding for Drug Design | Provides a rigid framework to which pharmacophore groups can be attached in a precise spatial arrangement. nih.gov |
Isosteric Replacements in Medicinal Chemistry
In medicinal chemistry, isosteres are atoms or groups of atoms that possess similar chemical and physical properties, allowing them to be substituted for one another in a molecule to improve its properties without losing its essential biological activity. scripps.edu The cyclobutane ring is an effective isostere for various functional groups, a strategy used to enhance a drug candidate's characteristics. nih.govnih.gov
The three-dimensional, sp³-rich nature of the cyclobutane scaffold makes it an excellent replacement for planar structures like double bonds and aromatic rings, a concept often referred to as "escaping from flatland." This can improve properties such as solubility and metabolic stability. For instance, replacing an alkene with a cyclobutane ring can prevent cis/trans isomerization and introduce a more defined three-dimensional vector for substituents. nih.gov Cyclobutane amino acids have been developed as constrained peptidomimetics that serve as building blocks for bioactive compounds. researchgate.net
| Original Group | Cyclobutane-based Isostere | Purpose of Replacement |
| Alkene | trans-Cyclobutane ring | Prevent cis/trans isomerization, improve metabolic stability, and provide 3D structure. nih.gov |
| gem-Dimethyl Group | Oxetane (oxygen-containing cyclobutane) | Improve aqueous solubility and metabolic stability. |
| Aryl Group | Bicyclopentyl or other fused ring systems containing cyclobutane | Reduce planarity, alter pharmacokinetic properties, and explore new chemical space. nih.gov |
| Proline | Cyclobutane amino acid | Introduce different conformational constraints to probe peptide-protein interactions. lifechemicals.comacs.org |
Labels for Spectroscopic Studies (e.g., 19F NMR)
Fluorine-19 (¹⁹F) Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique in chemical biology for studying protein structure, dynamics, and ligand interactions. nsf.govbeilstein-journals.org Since fluorine is not naturally present in most biological molecules, incorporating a ¹⁹F-labeled probe provides a background-free signal that is highly sensitive to the local chemical environment. nsf.govyoutube.com
Analogues of this compound, such as anti-1-amino-3-[¹⁸F]fluorocyclobutane-1-carboxylic acid (anti-[¹⁸F]FACBC), have been developed for this purpose. nih.govproquest.com While ¹⁸F is a positron emitter used for Positron Emission Tomography (PET) imaging, stable ¹⁹F analogues can be used for NMR studies. nih.govnih.gov The rigid cyclobutane framework positions the fluorine atom in a geometrically defined location, making it a sensitive reporter of conformational changes or binding events. nih.gov The large chemical shift dispersion of ¹⁹F NMR allows for the clear resolution of signals, even in complex biological samples, enabling detailed studies of molecular interactions. nsf.govnih.govnih.gov
| Fluorinated Probe Example | Application | Key Findings/Advantages |
| anti-1-Amino-3-[¹⁸F]fluorocyclobutane-1-carboxylic acid ([¹⁸F]FACBC) | PET Imaging of Tumors | High uptake in prostate and brain tumors with low uptake in surrounding normal tissue, allowing for clear imaging. nih.govproquest.comsnmjournals.org |
| Fluorinated Aromatic Amino Acids (e.g., 5-fluorotryptophan) | ¹⁹F NMR Ligand Screening | Provides a sensitive method to detect protein-ligand interactions and assess ligand selectivity for targets like bromodomains. nih.govnih.gov |
| Perfluoro-aliphatic Amino Acids | ¹⁹F NMR of Peptides | Offer improved spectral properties, such as high-intensity singlet signals, for studying the structure and dynamics of membrane-bound peptides. beilstein-journals.org |
Interaction Studies with Specific Biological Targets (e.g., Myosin, Troponin)
The regulation of muscle contraction is a complex process mediated by the interplay of several proteins, primarily actin, myosin, tropomyosin, and the troponin complex (troponin C, troponin I, and troponin T). nih.govstudymind.co.uk Calcium ions act as the primary trigger, binding to troponin C, which initiates a series of conformational changes that are transmitted through troponin I and tropomyosin, ultimately exposing myosin-binding sites on the actin filament. nih.gov This allows for the cyclic interaction of myosin heads with actin, leading to force generation and muscle contraction. studymind.co.uk
While direct studies of this compound or its analogues interacting with myosin or troponin are not prominent in the literature, these compounds represent ideal investigational tools for probing such complex protein-protein interactions. The principles of conformational restriction and spectroscopic labeling described previously can be applied to dissect the mechanics of the actomyosin (B1167339) cycle.
For example, a conformationally restricted peptide containing a cyclobutane amino acid could be designed to mimic a specific region of troponin I that interacts with actin or myosin. By locking the peptide into a defined shape, researchers could investigate how specific conformations of troponin I modulate myosin's ATPase activity or its binding to actin. nih.gov
Furthermore, incorporating a ¹⁹F label onto a cyclobutane amino acid within such a peptide would create a powerful spectroscopic probe. This would allow researchers to use ¹⁹F NMR to monitor the precise environmental changes the probe experiences upon binding to myosin or other components of the thin filament. mdpi.comresearchgate.net Such an approach could reveal subtle, transient conformational states that are difficult to capture with other techniques, providing deeper insight into the allosteric regulation of muscle contraction.
Advanced Methodologies and Analytical Techniques in Research of the Compound
Chromatographic Techniques for Separation and Purity Assessment
The separation and purification of "1-Amino-3-oxocyclobutanecarboxylic acid" are critical steps in its synthesis and characterization. Due to its amphoteric nature, containing both a basic amino group and an acidic carboxylic acid group, a variety of chromatographic techniques can be employed. High-Performance Liquid Chromatography (HPLC) is a primary tool for both the analysis and purification of this and similar amino acids.
Reverse-Phase HPLC (RP-HPLC) is commonly used for the separation of polar compounds. For amino acids like "this compound," derivatization is often employed to enhance retention and detection. Reagents such as o-phthaldialdehyde (OPA) can be used for pre-column derivatization, allowing for sensitive fluorescence detection. The purity of the compound can be assessed by the presence of a single major peak in the chromatogram.
Chiral Chromatography is essential for the separation of enantiomers, as the biological activity of amino acids is often stereospecific. Chiral stationary phases (CSPs) based on polysaccharide derivatives, such as cellulose (B213188) or amylose (B160209) phenylcarbamates, are effective for the enantiomeric resolution of amino acids. nih.gov The choice of mobile phase, typically a mixture of a hydrocarbon and an alcohol, is optimized to achieve baseline separation of the enantiomers.
Gas Chromatography (GC) , while less common for non-volatile amino acids, can be used after derivatization to convert the amino acid into a more volatile ester. A patent for the related compound "3-oxocyclobutanecarboxylic acid" mentions the use of high-resolution gas chromatography to determine a purity of 99.0-99.2%. acs.org
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the sensitive and selective detection of mass spectrometry, making it a powerful tool for identifying and quantifying amino acids in complex mixtures.
Below is a representative table summarizing typical HPLC conditions for the analysis of cyclobutane (B1203170) amino acids, which would be applicable to "this compound".
| Parameter | Setting | Purpose |
| Column | Chiral Stationary Phase (e.g., Cellulose tris(3,5-dimethylphenylcarbamate)) | Enantiomeric Separation |
| Mobile Phase | Hexane/Isopropanol (90:10 v/v) with 0.1% Trifluoroacetic Acid | Elution and peak shape control |
| Flow Rate | 1.0 mL/min | Optimal separation efficiency |
| Detection | UV at 220 nm or Fluorescence (with derivatization) | Quantitation and detection |
| Temperature | 25 °C | Reproducibility |
| Purity Assessment | Peak Area Percentage | Determination of sample purity |
Reaction Monitoring and Kinetic Studies
Understanding the kinetics and mechanism of the synthesis of "this compound" is fundamental for process optimization and scale-up. Real-time monitoring of reactions provides invaluable insights into reaction progress, the formation of intermediates, and the generation of byproducts.
Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful non-invasive technique for reaction monitoring. pharmtech.com By acquiring NMR spectra at regular intervals directly from the reaction mixture, it is possible to track the disappearance of starting materials and the appearance of the product. youtube.com For instance, in the synthesis of "this compound," the characteristic signals of the cyclobutane ring protons and the alpha-proton can be monitored. The use of flow NMR, where the reaction mixture is continuously passed through the NMR spectrometer, allows for real-time analysis without the need for deuterated solvents. beilstein-journals.org
Kinetic data can be extracted from the time-course concentration profiles of reactants and products. This information is used to determine reaction orders, rate constants, and activation energies, which are essential for developing a robust and efficient synthetic process. For example, monitoring the key bond-forming steps in the synthesis of cyclobutane amino acids can reveal the rate-determining step and help in optimizing reaction conditions such as temperature, catalyst loading, and reagent concentration. nih.gov
The following table illustrates how NMR data can be used for reaction monitoring.
| Time (min) | Reactant Peak Integral | Product Peak Integral | % Conversion |
| 0 | 1.00 | 0.00 | 0 |
| 10 | 0.85 | 0.15 | 15 |
| 30 | 0.50 | 0.50 | 50 |
| 60 | 0.20 | 0.80 | 80 |
| 120 | 0.05 | 0.95 | 95 |
High-Throughput Synthesis and Screening Approaches
The discovery of novel bioactive molecules often involves the synthesis and screening of large libraries of compounds. High-throughput synthesis (HTS) and screening methods are being increasingly applied to the field of unnatural amino acids to accelerate this process. acs.org
Parallel Synthesis techniques allow for the simultaneous synthesis of a multitude of "this compound" derivatives in a spatially separated format, such as in a 96-well plate. This approach enables the rapid generation of a library of analogs with diverse substitutions on the cyclobutane ring or modifications of the amino or carboxylic acid groups. For example, different building blocks can be introduced in a modular fashion to create a wide range of structural diversity.
Automated Synthesis Platforms can further enhance the efficiency of library generation. These systems can perform repetitive tasks such as reagent addition, heating, cooling, and purification, freeing up researchers' time and improving reproducibility.
Once a library of compounds is synthesized, High-Throughput Screening (HTS) is employed to rapidly assess their biological activity. This involves the use of automated assays that can test thousands of compounds in a short period. For instance, if "this compound" derivatives are being investigated as enzyme inhibitors, an HTS assay could measure the inhibition of the target enzyme by each compound in the library.
The combination of high-throughput synthesis and screening allows for a systematic exploration of the structure-activity relationship (SAR) of "this compound" and its derivatives, leading to the identification of lead compounds with improved potency and selectivity.
The table below outlines a conceptual high-throughput synthesis and screening workflow.
| Step | Description | Technology |
| 1. Library Design | Selection of diverse building blocks for derivatization. | Computational Chemistry |
| 2. Parallel Synthesis | Automated synthesis of a compound library in a multi-well format. | Robotic Liquid Handlers |
| 3. Purification | Rapid purification of the synthesized compounds. | Parallel HPLC |
| 4. Screening | High-throughput assay to evaluate biological activity. | Automated Plate Readers |
| 5. Data Analysis | Identification of "hit" compounds and SAR analysis. | Cheminformatics Software |
Future Research Directions and Perspectives
Exploration of Novel Synthetic Pathways for Complex Derivatives
The development of efficient and stereoselective synthetic routes is paramount for unlocking the full potential of 1-Amino-3-oxocyclobutanecarboxylic acid in creating complex molecular architectures. Future research is poised to move beyond traditional methods to embrace more sophisticated and sustainable synthetic strategies.
One promising area is the application of visible-light photocatalysis . This technique has already shown success in the synthesis of complex cyclobutane-fused tetracyclic scaffolds through intramolecular [2+2] cycloadditions. acs.org Future work could adapt these light-mediated reactions to generate a diverse library of this compound derivatives with high diastereoselectivity, which are valuable for drug discovery. acs.org
Another avenue of exploration lies in the development of tandem and multicomponent reactions (MCRs) . A tandem base-catalyzed amidation/aza-Michael addition protocol has been effectively used to synthesize β-N-heterocyclic cyclobutane (B1203170) carboximides from cyclobutene-1-carboxylic acid. thieme-connect.de Adapting such one-pot strategies to derivatives of this compound could streamline the synthesis of complex, drug-like molecules. thieme-connect.deresearchgate.net MCRs, in general, are a powerful tool for creating complicated structures from simple starting materials in a single step, offering a direct path to novel amino acid derivatives. researchgate.net
Furthermore, the synthesis of biorenewable cyclobutane-containing building blocks using techniques like photo-cycloaddition from sustainable sources such as sorbic acid points towards a greener future for chemical synthesis. nih.gov Applying these green chemistry principles to the synthesis of this compound and its analogues will be a significant step forward.
Development of Advanced Functionalized Building Blocks
The core structure of this compound is a springboard for the creation of a new generation of functionalized building blocks with tailored properties for specific applications in medicinal chemistry and materials science.
A key area of development is the synthesis of fluorinated and trifluoromethylated derivatives . The introduction of fluorine can significantly alter the physicochemical properties of a molecule, such as lipophilicity and metabolic stability, which are critical in drug design. researchgate.net Research into monofluorinated and trifluoromethyl-cyclobutyl building blocks is expanding, with these moieties serving as isosteric replacements for common groups like the tert-butyl group. researchgate.net The development of a wider range of these fluorinated building blocks from this compound will provide medicinal chemists with valuable tools for optimizing lead compounds.
The creation of conformationally restricted amino acids is another important direction. The rigid cyclobutane ring is ideal for constraining the conformation of peptides and other bioactive molecules, which can lead to enhanced potency and selectivity. lifechemicals.com By incorporating the this compound scaffold into peptides, researchers can systematically probe the bioactive conformations of these molecules.
The table below summarizes some examples of advanced building blocks derived from or related to the cyclobutane scaffold and their potential applications.
| Building Block | Synthetic Approach | Potential Applications |
| Cyclobutane-fused tetracyclic scaffolds | Visible-light photocatalysis | Natural product synthesis, Drug discovery |
| β-N-heterocyclic cyclobutane carboximides | Tandem base-catalyzed amidation/aza-Michael addition | Modified peptide drugs |
| Biorenewable cyclobutane diacids | Photo-cycloaddition from sorbic acid | Sustainable polymers |
| 3-Fluorocyclobutanecarboxylic acid | Nucleophilic fluorination | Medicinal chemistry |
| α-Trifluoromethyl cyclobutane derivatives | Reaction with sulfur tetrafluoride | Drug discovery, Isosteric replacement |
Deeper Mechanistic Insights into Biological Interactions
A more profound understanding of how this compound and its derivatives interact with biological targets at a molecular level is crucial for rational drug design.
Future research will likely focus on elucidating the mechanisms of action for bioactive cyclobutane-containing compounds. For instance, derivatives like anti-1-Amino-3-[¹⁸F]fluorocyclobutane-1-carboxylic acid (anti-[¹⁸F]FACBC) are known to be taken up by cancer cells via amino acid transporters, such as the L-type amino acid transporter. nih.govnih.gov Further studies are needed to identify the specific transporters involved for a broader range of derivatives and to understand the structural determinants of this selectivity. Inhibition studies, like those showing that the uptake of syn-3-[¹⁸F]FACBC is reduced by L-type transporter inhibitors, provide a model for future mechanistic investigations. nih.gov
Molecular modeling and computational studies will play an increasingly important role. Docking studies can predict the binding modes of cyclobutane derivatives within the active sites of enzymes or receptors, providing insights that can guide the design of more potent and selective inhibitors. researchgate.net These computational approaches, combined with experimental data, will help to unravel the structure-activity relationships (SAR) of this class of compounds.
The use of this compound in prodrug design is another area ripe for mechanistic exploration. Amino acid prodrugs can enhance the bioavailability of parent drugs by hijacking amino acid transport systems. nih.gov Investigating how the unique structure of this cyclobutane amino acid influences prodrug uptake and cleavage will be a key research focus.
Integration with Emerging Technologies in Chemical Biology and Materials Science
The unique properties of the this compound scaffold make it an ideal candidate for integration with a range of emerging technologies, pushing the boundaries of chemical biology and materials science.
In the realm of chemical biology , the development of novel probes for studying biological systems is a significant opportunity. The use of ¹⁸F-labeled derivatives for Positron Emission Tomography (PET) imaging is a well-established example, allowing for the non-invasive visualization of tumors. nih.govnih.govnih.gov Future work could expand this to include other isotopes or imaging modalities, as well as the development of photo-activatable or clickable derivatives for chemical proteomics and activity-based protein profiling.
In materials science , cyclobutane derivatives are finding applications in the creation of novel polymers and smart materials. For example, cyclobutane tetracarboxylic dianhydride, formed from the photochemical dimerization of maleic anhydride, is used in the production of polyimides and as an alignment film for liquid crystal displays. wikipedia.org There is potential to explore the use of this compound derivatives in the synthesis of stress-responsive polymers and other advanced materials. lifechemicals.com
The generation of virtual compound libraries using software like LLAMA is an emerging technology that can accelerate the discovery of new bioactive molecules. researchgate.net By using this compound as a starting scaffold, vast chemical spaces can be explored in silico to identify promising candidates for synthesis and biological evaluation.
Q & A
Synthesis and Purification
Q1. What are the optimized synthetic routes for 1-amino-3-oxocyclobutanecarboxylic acid, and how are intermediates purified to ensure high enantiomeric purity? Methodological Answer: Synthesis typically involves ring-opening or cycloaddition strategies. For example, Shoup et al. (1999) utilized fluorination of cyclobutane precursors under controlled conditions to produce radiolabeled analogs like [18F]-1-amino-3-fluorocyclobutane-1-carboxylic acid (FACBC) . Critical purification steps include HPLC with chiral columns to resolve enantiomers and recrystallization using polar aprotic solvents. Purity is validated via high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy to confirm absence of byproducts (e.g., ring-opened derivatives) .
Structural Characterization
Q2. Which spectroscopic techniques are most effective for confirming the stereochemistry and functional groups of this compound? Methodological Answer:
- MS/MS Spectrometry : Orbitrap Elite or Q Exactive Plus instruments with electrospray ionization (ESI) provide accurate mass-to-charge ratios and fragmentation patterns, distinguishing isomers (e.g., cis vs. trans) .
- NMR : 1H/13C NMR with 2D COSY and NOESY experiments resolve cyclobutane ring strain effects on proton coupling constants, confirming spatial arrangement of the amino and oxo groups .
- X-ray Crystallography : Used for absolute configuration determination, as demonstrated in studies of 3-aminocyclohexanecarboxylic acid derivatives .
Conformational and Stability Analysis
Q3. How does the cyclobutane ring’s strain influence the compound’s conformational stability in aqueous vs. nonpolar environments? Methodological Answer: Molecular dynamics (MD) simulations and density functional theory (DFT) calculations predict puckered conformations due to ring strain. Experimental validation via circular dichroism (CD) and variable-temperature NMR reveals restricted rotation of the amino group, stabilizing specific conformers in polar solvents . Stability assays in physiological buffers (pH 7.4) show increased hydrolysis rates compared to cyclohexane analogs, attributed to ring strain enhancing reactivity .
Radiopharmaceutical Applications
Q4. What methodologies enable the use of this compound derivatives in PET imaging for tumor delineation? Methodological Answer: Radiolabeling with 18F or 11C isotopes (e.g., FACBC) involves nucleophilic substitution on cyclobutane precursors. Microprocessor-controlled reactors ensure precise temperature and pH control, minimizing racemization . Biodistribution studies in murine models use dynamic PET scans and autoradiography to quantify tumor uptake, leveraging the compound’s resistance to metabolism by amino acid transporters (e.g., LAT1) .
Metabolic and Pharmacokinetic Profiling
Q5. How do researchers evaluate the metabolic stability and tissue-specific uptake of this compound in preclinical models? Methodological Answer:
- In Vitro Assays : Incubation with liver microsomes or S9 fractions identifies metabolites via LC-MS/MS.
- In Vivo Tracking : Radiolabeled analogs are administered intravenously, with blood/tissue samples analyzed for parent compound retention. FACBC, for instance, shows prolonged retention in prostate cancer xenografts due to impaired efflux mechanisms .
- Competitive Inhibition Studies : Co-administration with large neutral amino acids (e.g., leucine) assesses transporter-mediated uptake specificity .
Enantiomeric Resolution
Q6. What chromatographic techniques are employed to separate enantiomers of this compound for pharmacological studies? Methodological Answer: Chiral stationary phases (CSPs) like cellulose tris(3,5-dimethylphenylcarbamate) or amylose-based columns achieve baseline separation. Mobile phases often combine hexane:isopropanol with 0.1% trifluoroacetic acid to enhance enantioselectivity. Purity is confirmed via polarimetry and chiral HPLC coupled with evaporative light scattering detection (ELSD) .
Safety and Handling Protocols
Q7. What safety measures are critical when handling this compound in laboratory settings? Methodological Answer:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and ANSI-approved goggles to prevent dermal/ocular exposure .
- Ventilation : Use fume hoods for synthesis steps involving volatile reagents (e.g., fluorination agents) .
- Waste Disposal : Neutralize acidic byproducts with bicarbonate before disposal in designated hazardous waste containers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
